2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide
Description
2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a cyclopenta[d]thiazolyl group.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S2/c15-9-4-6-10(7-5-9)22(19,20)8-13(18)17-14-16-11-2-1-3-12(11)21-14/h4-7H,1-3,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLKDNCWWYOEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems can help in maintaining consistent reaction parameters, thereby improving the overall yield and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide
- 2-((4-bromophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
- 2-((4-methylphenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 341.81 g/mol. The structure includes a thiazole ring , which is known for its medicinal properties, and a chlorobenzenesulfonyl group , which may enhance its biological activity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activities. The thiazole nucleus is known to inhibit bacterial growth by disrupting lipid biosynthesis in bacterial membranes. Studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal species .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 (Breast) | 10 |
| Compound E | A549 (Lung) | 15 |
| Compound F | HeLa (Cervical) | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Cell Membrane Disruption : Similar thiazole compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Recent studies have highlighted the potential of thiazole derivatives in clinical applications:
- A study demonstrated that a related thiazole compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dose of 20 mg/kg.
- Another investigation reported that a structurally similar sulfonamide derivative showed promising results in inhibiting osteoclastogenesis, suggesting potential applications in bone-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
